molecular formula C8H16N2O B6205592 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol CAS No. 1934920-38-3

2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B6205592
CAS No.: 1934920-38-3
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,5-Diazabicyclo[222]octan-2-yl}ethan-1-ol is a bicyclic amine with a hydroxyl group attached to an ethyl chain This compound is notable for its unique structure, which includes a diazabicyclo[222]octane (DABCO) core, a well-known scaffold in organic chemistry due to its rigidity and basicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the following steps:

    Formation of the DABCO Core: The DABCO core can be synthesized through a cyclization reaction involving ethylenediamine and formaldehyde under basic conditions.

    Introduction of the Ethanol Group: The hydroxyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the DABCO core with ethylene oxide or ethylene chlorohydrin under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets through its basic nitrogen atoms and hydroxyl group. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions, influencing various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Lacks the hydroxyl group, making it less reactive in certain contexts.

    2-(2,5-Diazabicyclo[2.2.2]octan-2-yl)-2-methylpropan-1-ol: Contains a methyl group, altering its steric and electronic properties.

Uniqueness

2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to the presence of both the DABCO core and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis and applications. This combination allows for a broader range of chemical transformations and interactions compared to its analogs.

Properties

CAS No.

1934920-38-3

Molecular Formula

C8H16N2O

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.